Tos-Arg-OH Tos-Arg-OH
Brand Name: Vulcanchem
CAS No.: 1159-15-5
VCID: VC21539329
InChI: InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-11(12(18)19)3-2-8-16-13(14)15/h4-7,11,17H,2-3,8H2,1H3,(H,18,19)(H4,14,15,16)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)O
Molecular Formula: C13H20N4O4S
Molecular Weight: 328,39 g/mole

Tos-Arg-OH

CAS No.: 1159-15-5

VCID: VC21539329

Molecular Formula: C13H20N4O4S

Molecular Weight: 328,39 g/mole

* For research use only. Not for human or veterinary use.

Tos-Arg-OH - 1159-15-5

Description

Tos-Arg-OH, also known as N-Tosyl-L-arginine, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its ability to protect the guanidine group of arginine, preventing unwanted side reactions during the synthesis process. The compound has a molecular formula of C₁₃H₂₀N₄O₄S and a molecular weight of 328.39 g/mol .

Synthesis and Applications

Tos-Arg-OH is used in the synthesis of peptides, particularly where arginine residues are involved. The tosyl group acts as a protecting group, which can be removed under specific conditions to reveal the original guanidine functionality. This compound is crucial in the preparation of peptides that require precise control over the reactivity of arginine residues.

In peptide synthesis, protecting groups like the tosyl group are essential for preventing side reactions such as lactam formation, which can occur when the guanidine group reacts with the activated carboxyl group of another amino acid . The choice of protecting group can significantly influence the efficiency and yield of peptide synthesis.

Research Findings

Research on Tos-Arg-OH and similar compounds highlights the importance of protecting groups in peptide synthesis. For instance, studies have shown that the use of electron-withdrawing arylsulfonyl groups, such as the tosyl group, can reduce the sensitivity of the guanidine group to nucleophiles, thereby minimizing unwanted side reactions .

In peptide synthesis, the activation method used for the carboxyl group of Tos-Arg-OH can affect the extent of lactam formation. Methods like the DPPA (diphenylphosphoryl azide) method have been found effective in minimizing such side reactions .

Comparison with Other Protecting Groups

Protecting GroupAdvantagesDisadvantages
Tosyl (Tos)Easy removal, compatible with various conditionsMay not prevent lactam formation as effectively as others
PbfHighly stable, resistant to side reactionsMore difficult to remove compared to tosyl
CAS No. 1159-15-5
Product Name Tos-Arg-OH
Molecular Formula C13H20N4O4S
Molecular Weight 328,39 g/mole
IUPAC Name 5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoic acid
Standard InChI InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-11(12(18)19)3-2-8-16-13(14)15/h4-7,11,17H,2-3,8H2,1H3,(H,18,19)(H4,14,15,16)
Standard InChIKey KFNRNFXZFIRNEO-NSHDSACASA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC[NH+]=C(N)N)C(=O)[O-]
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)O
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(CCC[NH+]=C(N)N)C(=O)[O-]
Synonyms Tos-Arg-OH;1159-15-5;N-Tosyl-L-arginine;Nalpha-Tosyl-L-arginine;Nalpha-p-Toluenesulfonyl-L-arginine;(2S)-5-carbamimidamido-2-(4-methylbenzenesulfonamido)pentanoicacid;p-TOSYL-L-ARGININE;PubChem18965;AC1L1D1Q;SCHEMBL1509767;Jsp001143;STOCK1N-14796;CTK3J5664;MolPort-002-511-834;ZINC1995765;ANW-16917;AKOS005175155;MCULE-4783729220;RTR-031164;AJ-32299;AK-81306;AM013043;DB-041291;TR-031164;FT-0633416
PubChem Compound 52501
Last Modified Aug 15 2023

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